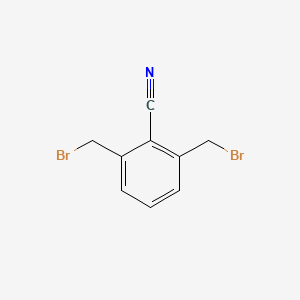

2,6-Bis(bromomethyl)benzonitrile

Description

2,6-Bis(bromomethyl)benzonitrile is a brominated aromatic compound featuring two bromomethyl (-CH₂Br) substituents at the 2 and 6 positions of a benzonitrile backbone. The nitrile group (-CN) at the 1-position enhances polarity, while the bromomethyl groups serve as reactive sites for nucleophilic substitution or cross-coupling reactions. This compound is hypothesized to act as a versatile intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals, polymers, or optoelectronic materials.

Properties

Molecular Formula |

C9H7Br2N |

|---|---|

Molecular Weight |

288.97 g/mol |

IUPAC Name |

2,6-bis(bromomethyl)benzonitrile |

InChI |

InChI=1S/C9H7Br2N/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-5H2 |

InChI Key |

NRYGYPYWRPNBLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)CBr)C#N)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Bis(bromomethyl)benzonitrile with structurally related compounds, focusing on substituents, applications, and physicochemical properties:

Key Comparative Insights:

Reactivity and Functionalization :

- Bromomethyl vs. Trifluoroethoxy : Bromomethyl groups (in 2,6-Bis(bromomethyl)benzonitrile) enable nucleophilic substitution (e.g., Suzuki coupling), whereas trifluoroethoxy groups (in 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile) act as electron-withdrawing substituents, enhancing stability and altering solubility .

- Nitrile Group : The -CN group in all compounds increases polarity, facilitating interactions in polymer matrices (e.g., BClPOBN-based polyesters ) or electronic materials (e.g., (o,o)ACA in OLEDs ).

Thermal Stability :

- BClPOBN-derived polyesters exhibit exceptional thermal stability (Td ~400°C), critical for high-performance polymers . In contrast, (o,o)ACA’s thermal resilience supports its use in OLED devices under operational heating .

Synthetic Utility :

- Bromomethyl-substituted compounds (e.g., 2,6-Bis(bromomethyl)pyridine ) are precursors for ligands or cross-linkers. Similarly, 2,6-Bis(bromomethyl)benzonitrile could serve as a building block for dendrimers or functionalized aromatics.

Safety Considerations: Brominated compounds (e.g., 2,6-Bis(bromomethyl)pyridine ) and dimethylamino derivatives are classified as irritants, necessitating careful handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.